![molecular formula C10H15NO3Si B14515835 Silane, trimethyl[(3-nitrophenyl)methoxy]- CAS No. 62673-14-7](/img/structure/B14515835.png)
Silane, trimethyl[(3-nitrophenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(3-nitrophenyl)methoxy]- is an organosilicon compound with the molecular formula C10H15NO3Si. This compound is characterized by the presence of a trimethylsilyl group attached to a (3-nitrophenyl)methoxy moiety. Organosilicon compounds like this one are known for their versatility in various chemical reactions and applications, particularly in the fields of materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silane, trimethyl[(3-nitrophenyl)methoxy]- typically involves the reaction of trimethylsilyl chloride with (3-nitrophenyl)methanol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation, crystallization, or chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, trimethyl[(3-nitrophenyl)methoxy]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The trimethylsilyl group can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrosilylation: Platinum or rhodium catalysts.
Major Products Formed:
Reduction of the nitro group: (3-aminophenyl)methoxy-trimethylsilane.
Substitution of the methoxy group: Various substituted phenylmethoxy-trimethylsilanes.
Hydrosilylation products: Silane derivatives with added functional groups.
Applications De Recherche Scientifique
Silane, trimethyl[(3-nitrophenyl)methoxy]- has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, where its unique chemical properties can improve performance.
Mécanisme D'action
The mechanism by which silane, trimethyl[(3-nitrophenyl)methoxy]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its electron-donating properties, which can stabilize reactive intermediates during chemical reactions. Additionally, the nitrophenyl group can participate in electron transfer processes, further enhancing the compound’s reactivity.
Molecular Targets and Pathways:
Trimethylsilyl group: Stabilizes carbocations and radicals, facilitating various organic transformations.
Nitrophenyl group: Participates in electron transfer reactions, influencing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the nitrophenyl moiety.
(3-Nitrophenyl)methanol: A compound with a similar nitrophenyl group but lacking the trimethylsilyl moiety.
Uniqueness: Silane, trimethyl[(3-nitrophenyl)methoxy]- is unique due to the combination of the trimethylsilyl and nitrophenyl groups, which confer distinct chemical properties. The trimethylsilyl group provides stability and reactivity, while the nitrophenyl group enhances electron transfer capabilities. This combination makes the compound particularly versatile in various chemical and industrial applications.
Propriétés
Numéro CAS |
62673-14-7 |
|---|---|
Formule moléculaire |
C10H15NO3Si |
Poids moléculaire |
225.32 g/mol |
Nom IUPAC |
trimethyl-[(3-nitrophenyl)methoxy]silane |
InChI |
InChI=1S/C10H15NO3Si/c1-15(2,3)14-8-9-5-4-6-10(7-9)11(12)13/h4-7H,8H2,1-3H3 |
Clé InChI |
MZFDJGAAHITEJJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


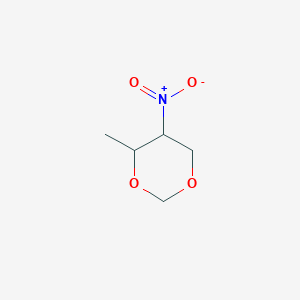

![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)

![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
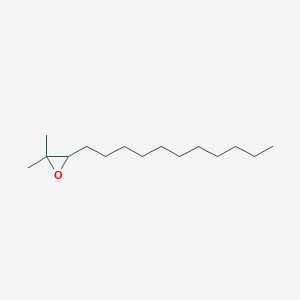

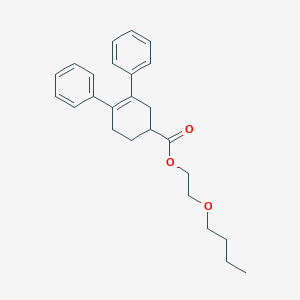
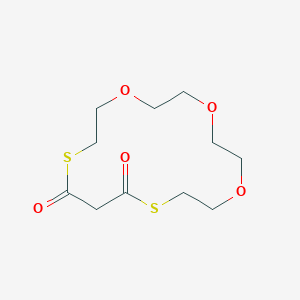
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
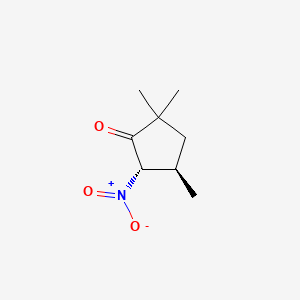
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)

